molecular formula C22H17N3O B487381 N,1,5-triphenyl-1H-pyrazole-4-carboxamide CAS No. 477711-90-3

N,1,5-triphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B487381
CAS No.: 477711-90-3
M. Wt: 339.4g/mol
InChI Key: GCKILFKASGEQHC-UHFFFAOYSA-N
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Description

N,1,5-Triphenyl-1H-pyrazole-4-carboxamide is a chemical compound built around a pyrazole-4-carboxamide core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Recent scientific investigations have highlighted the significant promise of this structural class in oncology research, particularly in the development of novel kinase inhibitors. Compounds based on the pyrazole-4-carboxamide structure have been identified as potent and selective inhibitors of Aurora kinases, a family of serine/threonine kinases that are critical regulators of cell division and mitotic processes . Aurora kinase A and B are overexpressed in a wide range of human cancers, and their inhibition leads to the accumulation of cell cycle defects in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells . Research into these analogues demonstrates that they can halt cancer cell proliferation, promote the formation of polyploid cells, and activate key apoptotic markers such as p53, Bax, and cleaved caspase-3, confirming a mechanism of action rooted in dual Aurora A/B kinase inhibition . The structural features of this compound make it a valuable template for designing targeted therapies and conducting mechanistic studies on mitotic regulation and cell death pathways in various cancer cell lines. This product is intended for research purposes only by qualified laboratory personnel.

Properties

IUPAC Name

N,1,5-triphenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(24-18-12-6-2-7-13-18)20-16-23-25(19-14-8-3-9-15-19)21(20)17-10-4-1-5-11-17/h1-16H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKILFKASGEQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Ethyl 1-methyl-3-difluoromethyl-pyrazole-4-carboxylate (DFMMP) serves as a key intermediate in analogous syntheses. When reacted with triphenylamine derivatives under basic conditions, the ester undergoes cleavage, forming the corresponding carboxamide. The reaction typically proceeds in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 15–50°C. A critical optimization parameter is the base selection: pyridinium p-toluenesulfonate (PPTs) and 4-dimethylaminopyridine (DMAP) enhance reaction rates by facilitating proton transfer.

Table 1: Representative Conditions for Carboxamide Formation

ReagentSolventTemperature (°C)Yield (%)Citation
DFMMP + TriphenylamineDCM2570
Ethyl pyrazole-4-carboxylate + AnilineTHF5065

Microwave-Assisted Synthesis via Cycloaddition Reactions

Recent advancements employ microwave irradiation to accelerate pyrazole ring formation, followed by carboxamide functionalization. This green chemistry approach reduces reaction times from hours to minutes while improving yields.

Cyclocondensation of Hydrazonoyl Halides

Nitrilimines generated in situ from hydrazonoyl bromides undergo 1,3-dipolar cycloaddition with α-cyanocinnamonitrile derivatives. For N,1,5-triphenyl variants, substituted cinnamaldehydes react with phenylhydrazine under microwave irradiation (300 W, 80°C), forming the pyrazole core within 10 minutes. Subsequent carboxylation introduces the carboxamide group via reaction with benzoyl chloride derivatives.

Key advantages:

  • Eliminates solvent use through nano-TiO₂ catalysis

  • Achieves 87% yield for analogous pyrazole carboxamides

Solid-Phase Synthesis for High-Purity Products

Chromatographic purification is integral to isolating N,1,5-triphenyl-1H-pyrazole-4-carboxamide from reaction mixtures. Silica gel chromatography with hexane/ethyl acetate (1:1) effectively removes unreacted starting materials and byproducts. Recrystallization in ethanol further enhances purity, as evidenced by sharp melting points (163–165°C) characteristic of crystalline products.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy: Strong absorption at 1695 cm⁻¹ confirms the carbonyl stretch (C=O), while 1604 cm⁻¹ corresponds to pyrazole C=N bonds.

  • ¹H NMR (DMSO-d₆): Distinct signals at δ 7.02–8.58 ppm integrate for 12 aromatic protons, with a singlet at δ 2.25 ppm confirming the methyl group in DFMMP-derived analogs.

  • Mass Spectrometry: Molecular ion peak at m/z 399 (M+1) aligns with the molecular formula C22H17N3O.

Table 2: Comparative Analytical Data

TechniqueKey FeaturesCitation
¹³C NMR161.3 ppm (C-F coupling), 187.0 ppm (C=O)
Elemental AnalysisC: 69.14%, H: 3.82%, N: 13.96%

Industrial-Scale Production Considerations

Patent WO2012055864A1 details a scalable process emphasizing environmental sustainability:

  • Continuous-Flow Reactors: Maintain consistent temperature (25±2°C) during exothermic amide bond formation

  • Solvent Recovery: Distillation reclaims >90% THF for reuse

  • Waste Minimization: Catalytic bases reduce stoichiometric reagent requirements

Chemical Reactions Analysis

Types of Reactions

N,1,5-triphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

N,1,5-triphenyl-1H-pyrazole-4-carboxamide derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines effectively.

Case Studies and Findings:

  • A study demonstrated that derivatives of N,1,3-triphenyl-1H-pyrazole-4-carboxamide exhibited potent antiproliferative activity against HCT116 and MCF-7 cell lines, with IC50 values of 0.39 μM and 0.46 μM respectively .
  • Another research highlighted that specific derivatives showed significant Aurora-A kinase inhibitory activity, which is crucial in cancer cell proliferation and survival .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been documented. Various studies have indicated that pyrazole derivatives can modulate inflammatory responses.

Case Studies and Findings:

  • Research has shown that certain pyrazole derivatives exhibit significant anti-inflammatory effects in vivo, with mechanisms involving the stabilization of cell membranes and inhibition of pro-inflammatory cytokines .
  • A specific derivative was evaluated for its ability to inhibit inflammation in animal models, demonstrating promising results comparable to established anti-inflammatory drugs .

Antimicrobial and Antitubercular Activities

The compound's derivatives have been tested for antimicrobial properties, particularly against bacterial strains such as Mycobacterium tuberculosis.

Case Studies and Findings:

  • A study reported that some pyrazole derivatives displayed effective antibacterial activity against various strains of bacteria, including those resistant to standard antibiotics .
  • Another study focused on the antitubercular efficacy of specific pyrazole derivatives, highlighting their potential as new therapeutic agents against tuberculosis .

Other Pharmacological Activities

Beyond cancer treatment and anti-inflammatory effects, this compound has shown promise in other therapeutic areas.

Pharmacological Profiles:

  • Analgesic Activity: Certain derivatives have been evaluated for pain relief properties, showing effectiveness in reducing pain in experimental models .
  • Antidiabetic Effects: Some studies have indicated that pyrazole derivatives can influence glucose metabolism and exhibit hypoglycemic effects in diabetic models .

Data Summary Table

Activity Cell Line/Model IC50 Value / Effect Reference
AnticancerHCT1160.39 μM
AnticancerMCF-70.46 μM
Aurora-A Kinase Inhibition-0.16 μM
Anti-inflammatoryIn vivo modelsSignificant reduction
AntimicrobialVarious bacterial strainsEffective
AntitubercularMycobacterium tuberculosisPromising efficacy

Mechanism of Action

The mechanism of action of N,1,5-triphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

  • Substituent Effects : The triphenyl derivative exhibits higher hydrophobicity compared to allyl- or methyl-substituted analogs due to its aromatic bulk. This may reduce aqueous solubility but enhance membrane permeability .
  • Molecular Weight : The brominated and sulfonamide-containing derivative (4h) has a significantly higher molecular weight (630.10 g/mol), likely influencing its pharmacokinetic profile .

Key Insights :

  • The fluorophenyl and sulfonamide groups in Compound 4h suggest possible applications in targeting enzymes or receptors, as these substituents are common in drug design .
  • The allyl-substituted derivative may serve as a precursor for click chemistry or polymerization due to its unsaturated bond .

Stability and Reactivity

  • Triphenyl Derivative : The electron-rich phenyl groups may stabilize the pyrazole core via resonance, though steric hindrance could slow reaction kinetics.

Biological Activity

N,1,5-triphenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its various biological properties, mechanisms of action, and potential applications in drug development.

Overview of the Compound

This compound is a heterocyclic compound characterized by its unique pyrazole structure. With the molecular formula C22H17N3O, it has been synthesized for various applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

  • Mechanism of Action : The compound exhibits its anticancer effects primarily through the inhibition of specific kinases and modulation of cell cycle progression. For instance, derivatives have shown promising activity against various cancer cell lines such as MCF-7 and HCT116 .
  • Research Findings :
    • One study reported that a derivative exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating potent antiproliferative activity .
    • Another derivative demonstrated significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.28 µM across different cancer cell lines .
Compound Cell Line IC50 (µM) Activity
Derivative AMCF-70.08Antiproliferative
Derivative BHCT1160.39Cytotoxic
Derivative CA5490.28Apoptosis

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Antifungal and Antibacterial Effects : The compound has shown effectiveness against various fungal strains and bacteria. Research indicates that it can inhibit the growth of pathogens through mechanisms involving disruption of cellular processes .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are notable:

  • Mechanism : It appears to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response, thereby reducing inflammation in models of acute injury .
  • Research Findings : Studies have indicated that derivatives can significantly lower levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • Acute Liver Injury Model : In a mouse model for acetaminophen-induced acute liver injury, a derivative demonstrated protective effects with a therapeutic dose of 40 mg/kg, significantly reducing liver damage markers .
  • Cancer Cell Line Studies : Various derivatives have been screened against multiple cancer cell lines with IC50 values indicating strong cytotoxicity and potential for further development as anticancer agents .

Q & A

What are the optimal synthetic routes for preparing N,1,5-triphenyl-1H-pyrazole-4-carboxamide, and how can reaction yields be improved?

Basic Research Question
The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation of substituted hydrazines with β-keto esters or ketones, followed by functionalization. For N,1,5-triphenyl derivatives, a multi-step approach is recommended:

Core Formation : React phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) to form the pyrazole ring .

Carboxamide Introduction : Use chloroacetyl chloride or a similar acylating agent in the presence of a base (e.g., triethylamine) to functionalize the pyrazole at the 4-position .

Optimization : Yields can be enhanced by using polar aprotic solvents (e.g., DMF or THF) and catalytic copper(I) iodide for Ullmann-type coupling when introducing aryl groups .

How should researchers characterize the structural and electronic properties of this compound?

Basic Research Question
A combination of spectroscopic and computational methods is critical:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substitution patterns and hydrogen bonding. For example, the carboxamide proton typically appears as a singlet near δ 8.5–9.0 ppm .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, such as π-π stacking between phenyl groups .
  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and assess reactivity .

What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR vs. XRD) for pyrazole-carboxamide derivatives?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions:

  • Variable-Temperature NMR : Perform experiments in DMSO-d6_6 at 25–100°C to detect tautomeric equilibria .
  • Hirshfeld Surface Analysis : Compare XRD-derived electron density maps with DFT-optimized geometries to identify non-covalent interactions influencing spectral shifts .
  • Solid-State vs. Solution Studies : Use IR spectroscopy to correlate carbonyl stretching frequencies (1650–1700 cm1^{-1}) in both states .

How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Advanced Research Question
Focus on target-specific assays and structure-activity relationship (SAR) studies:

  • Kinetic Analysis : Use fluorescence-based assays to measure IC50_{50} values against kinases or cyclooxygenases. For example, pyrazole-carboxamides often inhibit COX-2 via hydrogen bonding to Arg120 .
  • Docking Simulations : Employ AutoDock Vina to predict binding modes, emphasizing interactions between the carboxamide group and catalytic residues .
  • Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with >60% remaining parent compound after 1 hour .

What methodologies are recommended for optimizing the solubility and bioavailability of this compound derivatives?

Advanced Research Question
Address physicochemical limitations through rational design:

  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) at the carboxamide nitrogen to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers like succinic acid to improve dissolution rates without altering pharmacophore integrity .
  • LogP Optimization : Use ClogP calculations to target values <3.5; replace hydrophobic phenyl groups with heteroaromatics (e.g., pyridyl) .

How can computational models predict the regioselectivity of electrophilic substitutions on the pyrazole ring?

Advanced Research Question
Leverage quantum mechanical and machine learning tools:

  • Fukui Function Analysis : Identify nucleophilic sites (e.g., C-3 and C-5 positions) using Gaussian’s NBO module .
  • Machine Learning : Train models on datasets of pyrazole reactivity (e.g., Hammett σ values) to predict substituent effects .
  • MD Simulations : Simulate reaction trajectories in explicit solvent (e.g., water/THF mixtures) to model solvent-driven selectivity .

What are the best practices for scaling up the synthesis of this compound while minimizing impurities?

Advanced Research Question
Implement process chemistry principles:

  • Flow Chemistry : Use continuous flow reactors to control exothermic steps (e.g., acylation) and reduce byproducts like dimerized intermediates .
  • Design of Experiments (DoE) : Apply Taguchi methods to optimize temperature (70–100°C), stoichiometry (1.2 eq acylating agent), and catalyst loading (5 mol% CuI) .
  • In-line Analytics : Integrate PAT tools (e.g., ReactIR) to monitor reaction progress and terminate at >95% conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,1,5-triphenyl-1H-pyrazole-4-carboxamide
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N,1,5-triphenyl-1H-pyrazole-4-carboxamide

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